

# <sup>18</sup>F-FCWAY for Assessing Blood-Brain Barrier Pglycoprotein Function

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**Application Notes and Protocols** 

# Introduction: The Role of P-glycoprotein at the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). A key component of this barrier is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp is an efflux pump that actively transports a wide variety of structurally diverse compounds out of the brain endothelial cells and back into the bloodstream.[1][2][3] This mechanism protects the brain from potentially neurotoxic substances but also presents a major obstacle for the delivery of therapeutic agents to the CNS.[4]

Alterations in P-gp function are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease, and can contribute to drug resistance in conditions like epilepsy and depression.[5] Therefore, the ability to quantitatively measure P-gp function in vivo is crucial for understanding disease pathophysiology and for the development of CNS-active drugs. Positron Emission Tomography (PET) is a non-invasive imaging technique that, when used with a suitable radiolabeled tracer, can quantify the function of transporters like P-gp at the BBB.



# <sup>18</sup>F-FCWAY: A PET Tracer for P-gp Function Assessment

(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide), or <sup>18</sup>F-**FCWAY**, is a PET radiotracer that serves as a substrate for P-gp. It is also a high-affinity antagonist for the serotonin 1A (5-HT<sub>1a</sub>) receptor. Its utility in assessing P-gp function stems from its characteristic as a "dual-signal" tracer. The principle of using <sup>18</sup>F-**FCWAY** for this purpose involves comparing its brain uptake under baseline conditions versus its uptake after the administration of a P-gp inhibitor, such as tariquidar or cyclosporine A.

Under baseline conditions, the brain penetration of <sup>18</sup>F-**FCWAY** is limited by P-gp-mediated efflux. When a P-gp inhibitor is administered, the efflux is blocked, leading to a significant increase in the brain concentration of the tracer. The magnitude of this increase serves as a direct measure of P-gp function at the BBB. Tracers that are weaker P-gp substrates are often preferred as they exhibit higher baseline brain uptake, making them better suited to measure both increases and decreases in P-gp function.[5]

## Quantitative Data from <sup>18</sup>F-FCWAY PET Studies

The following table summarizes representative quantitative data from rodent studies using a  $^{18}$ F-labeled P-gp substrate tracer to assess the dose-dependent effects of the P-gp inhibitor tariquidar. The data illustrates how key pharmacokinetic parameters, the influx constant ( $K_1$ ) and the volume of distribution ( $V_t$ ), change with increasing doses of the inhibitor, reflecting decreased P-gp function.

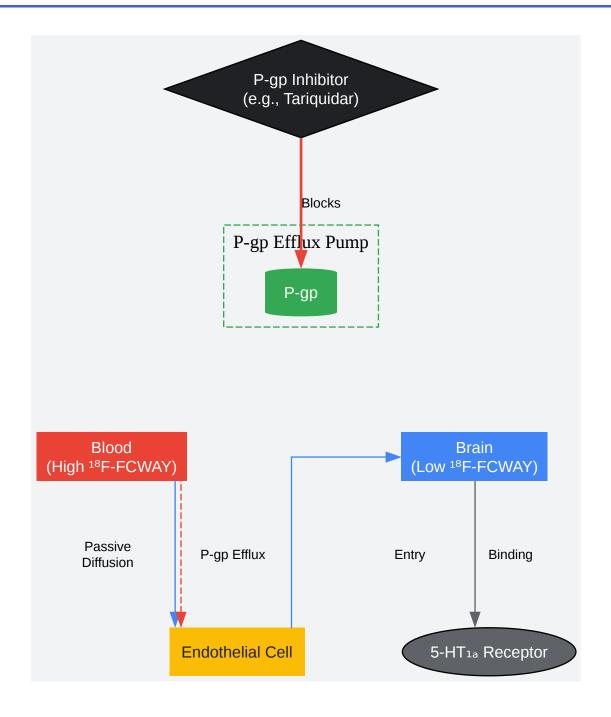


Tariquidar Dose (mg/kg)	Brain Influx Constant (K1) (mL/cm³/min)	Volume of Distribution (Vt) (mL/cm³)	Species	P-gp Substrate Tracer
Control (0)	0.038 ± 0.006	0.59 ± 0.07	Rat	[ <sup>18</sup> F]MC225
0.75	0.043 ± 0.007	0.61 ± 0.05	Rat	[ <sup>18</sup> F]MC225
1.5	0.052 ± 0.005	0.69 ± 0.07	Rat	[ <sup>18</sup> F]MC225
3.0	0.063 ± 0.008	0.82 ± 0.12	Rat	[ <sup>18</sup> F]MC225
6.0	0.076 ± 0.006	1.05 ± 0.14	Rat	[ <sup>18</sup> F]MC225
12.0	0.082 ± 0.004	1.20 ± 0.12	Rat	[ <sup>18</sup> F]MC225

Data adapted from a study investigating the dose-response of P-gp inhibition using the P-gp substrate tracer [18F]MC225 in rats.[6] This tracer and 18F-FCWAY share the characteristic of being P-gp substrates used to measure transporter function.

## Diagrams of Mechanism and Workflow Mechanism of <sup>18</sup>F-FCWAY at the Blood-Brain Barrier



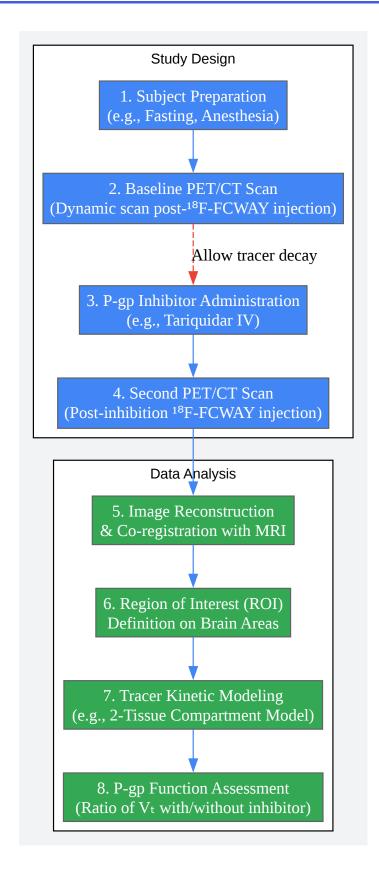


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Caption: Mechanism of <sup>18</sup>F-**FCWAY** transport at the BBB and the effect of P-gp inhibition.

## Experimental Workflow for a <sup>18</sup>F-FCWAY PET Study





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Caption: Standard experimental workflow for assessing BBB P-gp function using <sup>18</sup>F-**FCWAY** PET.

## **Detailed Experimental Protocols**

This section provides a generalized protocol for conducting a preclinical <sup>18</sup>F-**FCWAY** PET study to assess BBB P-gp function. Protocols for human studies require approval from relevant ethics committees and regulatory bodies and will follow similar principles.

## **Radiotracer Synthesis**

The synthesis of <sup>18</sup>F-**FCWAY** is a multi-step process typically performed in an automated synthesis module. It involves the nucleophilic substitution of a suitable precursor with [<sup>18</sup>F]fluoride. The final product must pass quality control tests, including checks for radiochemical purity, chemical purity, specific activity, and sterility before it can be administered.

## **Animal Subject Preparation**

- Animal Model: Wistar rats or non-human primates are commonly used.[6]
- Housing: Animals should be housed in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.
- Fasting: Subjects should be fasted for 12-14 hours prior to the scan to reduce metabolic variability.[7]
- Catheterization: On the day of the study, place catheters in the lateral tail veins for radiotracer/drug injection and in an artery (e.g., femoral artery) for blood sampling.
- Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging procedure. Monitor vital signs (heart rate, respiration, temperature) continuously.

## **PET Imaging Protocol**

 Positioning: Position the anesthetized animal in the PET scanner. A CT scan is typically performed for attenuation correction and anatomical co-registration.



#### Baseline Scan:

- Administer a bolus injection of <sup>18</sup>F-FCWAY (e.g., 15-20 MBq) via the venous catheter.
- Immediately start a dynamic PET scan for 60-90 minutes.
- Perform continuous arterial blood sampling for the first few minutes, followed by discrete sampling at increasing intervals throughout the scan to measure the arterial input function.

#### P-gp Inhibition Scan:

- This scan can be performed on a separate day or after the baseline tracer has decayed.
- Administer the P-gp inhibitor (e.g., tariquidar, 3-12 mg/kg, intravenously) 30 minutes before the second <sup>18</sup>F-FCWAY injection.[6]
- Administer a second bolus of <sup>18</sup>F-FCWAY and repeat the dynamic PET scan and arterial blood sampling as described for the baseline scan.

### **Data Analysis and Kinetic Modeling**

- Metabolite Analysis: Analyze arterial plasma samples (e.g., using HPLC) to determine the fraction of unchanged <sup>18</sup>F-FCWAY over time. This is crucial for accurate kinetic modeling.[5]
- Image Processing:
  - Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.
  - Co-register the PET images with a corresponding MRI or a brain atlas for anatomical reference.
- Time-Activity Curves (TACs):
  - Define regions of interest (ROIs) on various brain structures (e.g., whole brain grey matter, cortex, hippocampus).
  - Generate TACs for each ROI by plotting the radioactivity concentration over time.



#### · Kinetic Modeling:

- Fit the brain tissue TACs and the metabolite-corrected arterial input function to a suitable pharmacokinetic model. A reversible two-tissue compartment model is often the preferred model for tracers like <sup>18</sup>F-FCWAY.[5]
- This modeling yields key parameters, including:
  - K<sub>1</sub>: The rate constant for tracer transport from plasma to the brain tissue compartment (mL/cm³/min).
  - k<sub>2</sub>: The rate constant for transport from the tissue back to plasma (min<sup>-1</sup>).
  - Vt: The total volume of distribution (K1/k2), which represents the equilibrium ratio of the tracer concentration in tissue to that in plasma.
- · Quantification of P-gp Function:
  - P-gp function is assessed by calculating the ratio of Vt (or K1) obtained during the P-gp inhibition scan to the Vt (or K1) from the baseline scan.
  - P-gp Function Ratio = Vt (with inhibitor) / Vt (baseline)
  - A ratio significantly greater than 1 indicates functional P-gp-mediated efflux at the BBB.
    The magnitude of the ratio reflects the extent of P-gp activity. Small changes in P-gp function can be sensitively detected by changes in the K<sub>1</sub> value.[6]

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